Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are widely studied due to their significant biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-diamino-6-hydroxypyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Scientific Research Applications
Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of proteins, thereby modulating their activity. Pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate: A compound with a thiophene ring substitution, exhibiting different biological activities.
Uniqueness
Methyl 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, amino, and carboxylate groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 2-(methylamino)-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-8-7-9-4(6(12)13-2)3-5(11)10-7/h3H,1-2H3,(H2,8,9,10,11) |
InChI Key |
XXTNSJLUIDISCG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=O)N1)C(=O)OC |
Origin of Product |
United States |
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